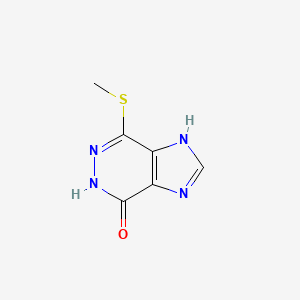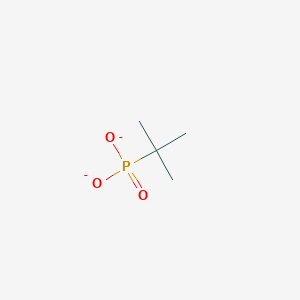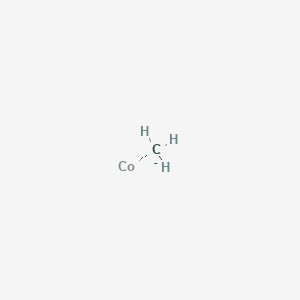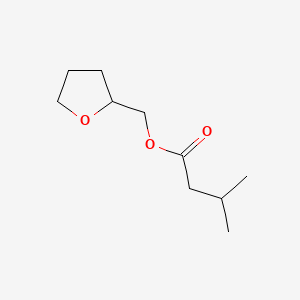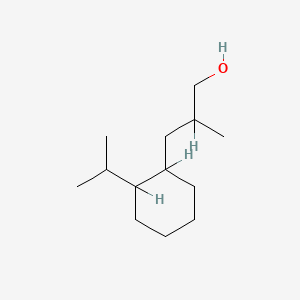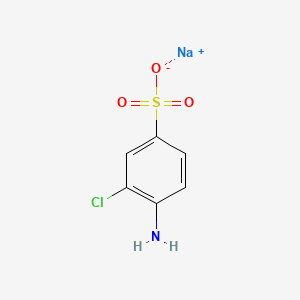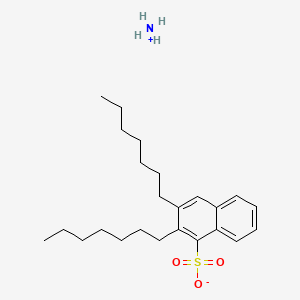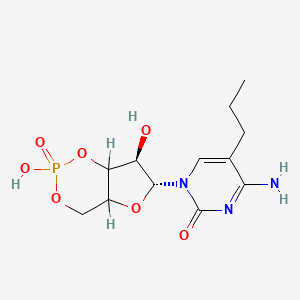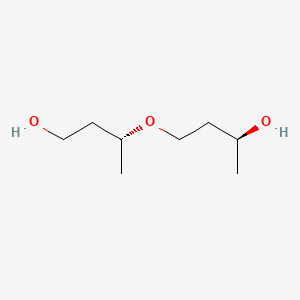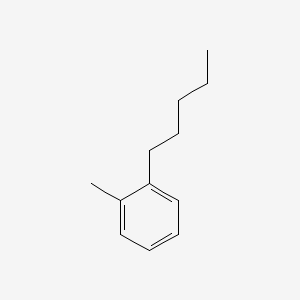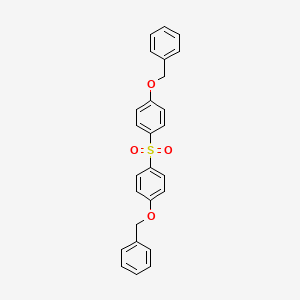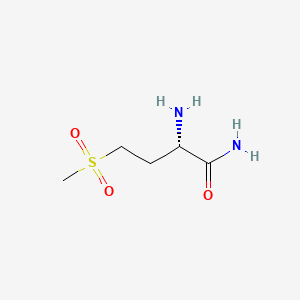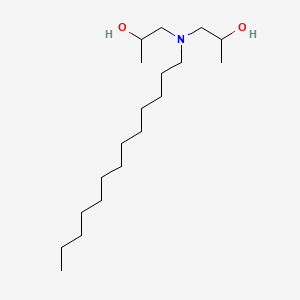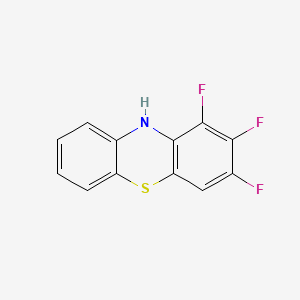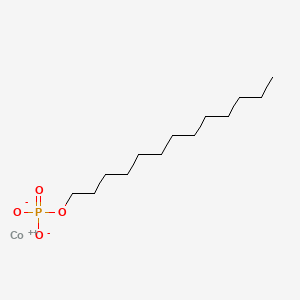
1-Tridecanol, phosphate, cobalt(2+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecanol, phosphate, cobalt(2+) salt is a chemical compound with the molecular formula C₁₃H₂₇CoO₄P and a molecular weight of 337.258041. It is a coordination complex where cobalt(2+) ions are coordinated with phosphate groups derived from 1-tridecanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tridecanol, phosphate, cobalt(2+) salt can be synthesized through a multi-step process involving the reaction of 1-tridecanol with phosphoric acid to form the phosphate ester. This intermediate is then reacted with cobalt(2+) salts, such as cobalt(2+) chloride or cobalt(2+) sulfate, under controlled conditions to yield the final product. The reaction typically requires a solvent, such as ethanol or methanol, and may be carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process begins with the esterification of 1-tridecanol with phosphoric acid, followed by the addition of cobalt(2+) salts. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tridecanol, phosphate, cobalt(2+) salt undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ion can be oxidized to cobalt(3+) under specific conditions, leading to changes in the compound’s properties.
Reduction: The cobalt(2+) ion can be reduced to cobalt(0) or cobalt(1+) in the presence of strong reducing agents.
Substitution: The phosphate groups can be substituted with other ligands, altering the coordination environment of the cobalt(2+) ion
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ligands such as ammonia, ethylenediamine, or other phosphates under controlled pH and temperature
Major Products:
Oxidation: Cobalt(3+) complexes with altered electronic properties.
Reduction: Lower oxidation state cobalt complexes with potential catalytic applications.
Wissenschaftliche Forschungsanwendungen
1-Tridecanol, phosphate, cobalt(2+) salt has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the formulation of specialty coatings, lubricants, and as an additive in polymer production
Wirkmechanismus
The mechanism of action of 1-Tridecanol, phosphate, cobalt(2+) salt involves its interaction with molecular targets through coordination chemistry. The cobalt(2+) ion can form complexes with various biological molecules, such as proteins and nucleic acids, potentially altering their function. The phosphate groups facilitate binding to specific sites, enhancing the compound’s efficacy. The pathways involved may include inhibition of enzymatic activity, disruption of metal ion homeostasis, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 1-Dodecanol, phosphate, cobalt(2+) salt
- 1-Tetradecanol, phosphate, cobalt(2+) salt
- 1-Pentadecanol, phosphate, cobalt(2+) salt
Comparison: 1-Tridecanol, phosphate, cobalt(2+) salt is unique due to its specific chain length and the resulting physicochemical properties. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, stability, and reactivity profiles. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial uses .
Eigenschaften
CAS-Nummer |
93165-90-3 |
|---|---|
Molekularformel |
C13H27CoO4P |
Molekulargewicht |
337.26 g/mol |
IUPAC-Name |
cobalt(2+);tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H2,14,15,16);/q;+2/p-2 |
InChI-Schlüssel |
UDGAQZUKJSHOJM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


